Stereoselective Calcium Entry Blockade: (S)- vs (R)-Enantiomer and Racemate
The calcium entry blocking activity of the (S)-enantiomer of aranidipine (MPC-1304) is approximately 150-fold greater than that of its (R)-enantiomer in isolated rabbit arteries [1]. In conscious spontaneously hypertensive rats (SHRs), the antihypertensive effect of the (S)-enantiomer is twice as great as that of the racemate (MPC-1304), while the (R)-enantiomer produces no measurable antihypertensive effect [1][2]. This establishes that the pharmacological activity of aranidipine resides almost exclusively in the (S)-configuration.
| Evidence Dimension | Calcium entry blocking activity (relative potency) |
|---|---|
| Target Compound Data | Relative potency = 150× |
| Comparator Or Baseline | (R)-enantiomer of MPC-1304 = 1× (baseline) |
| Quantified Difference | 150-fold higher activity for (S)-enantiomer |
| Conditions | Ca2+-induced contractions in isolated rabbit arteries |
Why This Matters
Procurement of the pure (S)-enantiomer ensures that research models receive the fully active stereoisomer, eliminating confounding effects from inactive or less active enantiomers present in racemic mixtures.
- [1] Okumura K, Ichihara K, Nagasaka M. Calcium entry blocking activities of MPC-1304 and of its enantiomers and metabolites. Eur J Pharmacol. 1993 Apr 22;235(1):69-74. PMID: 8519282. View Source
- [2] NCATS Inxight Drugs. ARANIDIPINE, (S)-. Accessed 2025. View Source
